5-(4-Fluorobenzyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
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Overview
Description
5-[(4-Fluorophenyl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring substituted with a 4-fluorophenylmethyl group and a thiophen-2-yl group.
Preparation Methods
The synthesis of 5-[(4-fluorophenyl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with an appropriate carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts or solvents .
Chemical Reactions Analysis
5-[(4-Fluorophenyl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: Research has indicated its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-[(4-fluorophenyl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it has been shown to affect acetylcholine receptors, leading to various biological effects. The compound’s structure allows it to bind to these receptors and modulate their activity, which can result in therapeutic effects .
Comparison with Similar Compounds
5-[(4-Fluorophenyl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
Tioxazafen: A broad-spectrum nematicide with a similar oxadiazole core structure.
Raltegravir: An antiviral drug containing an oxadiazole ring.
Properties
Molecular Formula |
C13H9FN2OS |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H9FN2OS/c14-10-5-3-9(4-6-10)8-12-15-13(16-17-12)11-2-1-7-18-11/h1-7H,8H2 |
InChI Key |
XKXHGFFRSCMJQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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